Euphorbia factor L9

Description

Contextualization within Euphorbia Diterpenoids

The genus Euphorbia, one of the largest genera of flowering plants, is a rich source of structurally unique and biologically active diterpenoids. nih.govmdpi.com These compounds are characterized by a 20-carbon skeleton and are classified into various types based on their carbocyclic frameworks, such as lathyrane, tigliane, and ingenane (B1209409). nih.govacs.org

Euphorbia factor L9 is classified as a lathyrane-type diterpenoid. nih.gov The lathyrane skeleton is a defining feature of many secondary metabolites found in Euphorbia species and is characterized by a highly oxygenated tricyclic system. nih.gov These compounds are often substituted with various acyl groups, contributing to their vast structural diversity. nih.gov this compound is specifically isolated from the seeds of Euphorbia lathyris, a plant used in traditional Chinese medicine. nih.govacs.org It is one of several related lathyrane diterpenoids, designated as "Euphorbia factors," that have been extracted from this species. nih.govnih.gov

Significance in Chemical Biology and Medicinal Chemistry Research

The significance of this compound in chemical biology and medicinal chemistry stems primarily from its potent biological activities, particularly its cytotoxicity against cancer cells. nih.govnih.gov In a comparative study of five lathyrane-type diterpenoids from Euphorbia lathyris (Euphorbia factors L1, L2, L3, L8, and L9), this compound demonstrated the strongest cytotoxic activity against a panel of human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), KB (nasopharyngeal), and MCF-7 (breast), as well as the multidrug-resistant KB-VIN cell line. nih.gov

Research into its mechanism of action has provided valuable insights for chemical biologists. Studies have shown that this compound disrupts normal cell cycle progression, causing an accumulation of cells in the G1 to early S phase. nih.gov Furthermore, it has been observed to induce significant aggregation of actin filaments and partial interference with the microtubule network within cells. nih.gov This ability to modulate fundamental cellular components like the cytoskeleton makes it a valuable tool for studying these structures and their roles in cell division and morphology.

More recent investigations have uncovered additional biological effects, further enhancing its importance in medicinal chemistry. For instance, this compound has been identified as a suppressor of kynurenine (B1673888) production. whiterose.ac.uk The kynurenine pathway is a metabolic route for tryptophan that plays a role in immune tolerance, and its dysregulation is implicated in diseases like cancer. whiterose.ac.uk By affecting this pathway, this compound presents a distinct mechanism of action that could be explored for therapeutic development, particularly in the context of cancer immunotherapy. whiterose.ac.uk The structural features of this compound, especially the substitutions at specific carbon atoms (C-3, C-5, C-7, and C-15), are considered critical for its potent cytotoxicity. nih.gov

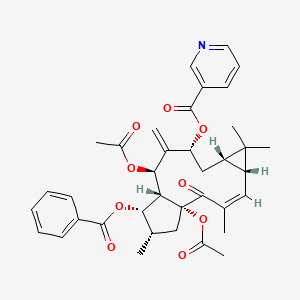

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41NO9/c1-20-16-27-28(36(27,6)7)17-29(45-35(43)26-14-11-15-38-19-26)22(3)32(44-23(4)39)30-31(46-34(42)25-12-9-8-10-13-25)21(2)18-37(30,33(20)41)47-24(5)40/h8-16,19,21,27-32H,3,17-18H2,1-2,4-7H3/b20-16-/t21-,27+,28-,29+,30+,31-,32-,37+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVZJVTXTSJYTG-DHTCIELZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)[C@@H](C[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Euphorbia Factor L9

Extraction Techniques from Euphorbia Species

The initial step in isolating Euphorbia factor L9 involves its extraction from the source plant material, most notably from the seeds of Euphorbia lathyris. semanticscholar.org The choice of solvent is crucial for efficiently extracting diterpenoids while minimizing the co-extraction of unwanted compounds. Various organic solvents have been successfully utilized for this purpose, reflecting different strategies to optimize the yield of the target compound.

Research has documented the use of several solvents for the extraction process:

Ethanol (EtOH): Used for extracting compounds from the seeds of Euphorbia lathyris. semanticscholar.org

Methanol (MeOH): A methanolic extract of the seeds has also served as a starting point for the bioactivity-guided fractionation leading to the isolation of this compound. researchgate.net

Ethyl Acetate: In other established methods, an ethyl acetate extract of Euphorbia lathyris was used to isolate a series of compounds, including this compound. rsc.org

Following the initial solvent extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then subjected to further purification steps.

| Plant Source | Part Used | Extraction Solvent | Reference |

| Euphorbia lathyris | Seeds | Ethyl Acetate | rsc.org |

| Euphorbia lathyris | Seeds | Methanol | researchgate.net |

| Euphorbia lathyris | Seeds | Ethanol | semanticscholar.org |

Advanced Chromatographic Separation Strategies

Chromatography is the cornerstone of purifying this compound from the complex crude extract. Given the presence of numerous structurally similar compounds in Euphorbia species, advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Two-Dimensional Liquid Chromatography (2D-LC) are essential for achieving high purity.

HPLC is a fundamental tool for both the analysis and preparative isolation of this compound. google.comgoogleapis.com Analytical HPLC is used to monitor the presence and purity of the compound throughout the fractionation process, while preparative HPLC is used to isolate the compound in larger quantities.

One analytical method involved a Thermo Vanquish Flex Liquid Chromatography system equipped with a Waters High Strength Silica T3 column. whiterose.ac.uk The separation was achieved using a gradient elution method with mobile phases consisting of water with 0.1% formic acid (v/v) and methanol with 0.1% formic acid (v/v). whiterose.ac.uk For preparative separation, different column chemistries are employed, often in succession, to exploit varying separation selectivities.

| Instrument | Column | Mobile Phase A | Mobile Phase B | Elution | Reference |

| Thermo Vanquish Flex LC | Waters High Strength Silica T3 (100 x 2.1 mm) | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Gradient | whiterose.ac.uk |

For particularly complex mixtures containing weakly polar compounds like those in Euphorbia lathyris extracts, a single chromatographic separation may be insufficient. rsc.org In these cases, off-line two-dimensional HPLC (2D-HPLC) provides a powerful strategy for enhancing resolution and purification. rsc.orgresearchgate.net

An effective 2D-HPLC method for the isolation of this compound has been established. rsc.org

First Dimension: The crude ethyl acetate extract is first subjected to preparative separation on a bare silica column. This initial step simplifies the complex sample into several less complex fractions with good repeatability. rsc.orgresearchgate.net

Second Dimension: The fractions containing the target compound are then further purified in the second dimension using an amide column. rsc.org This column offers a different separation mechanism, allowing for the successful isolation of individual compounds, including this compound. rsc.orgresearchgate.net

This orthogonal approach, using two columns with different selectivities, is highly effective for separating structurally related diterpenoids. rsc.org

Bioactivity-Guided Fractionation and Isolation

Bioactivity-guided fractionation is a strategic approach where the separation process is directed by the biological activity of the fractions being produced. This method ensures that the purification efforts remain focused on isolating the biologically active constituents of the extract. The isolation of this compound has been successfully achieved using this methodology, guided by its significant anticancer properties. researchgate.netrsc.org

In one study, fractions from the chromatographic separation of a Euphorbia lathyris extract were tested for their tumor cell growth inhibitory activities against human lung carcinoma (A549) and human hepatoma (HEPG2) cell lines. rsc.org The fractions demonstrating significant anticancer activity were selected for further purification, which ultimately led to the isolation of this compound as one of the active compounds. researchgate.netrsc.org This targeted approach not only facilitates the discovery of novel bioactive compounds but also streamlines the isolation process by prioritizing fractions of pharmacological interest.

Biosynthetic Pathways and Chemoecology of Euphorbia Factor L9

Elucidation of Precursor Metabolism (e.g., Casbene (B1241624) Cyclization)

The biosynthesis of Euphorbia diterpenoids, including compounds like Euphorbia factor L9, generally originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP) researchgate.netnih.gov. GGPP is synthesized through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway in plants researchgate.net. The initial committed step in the synthesis of many Euphorbia diterpenoids, particularly those with casbane, lathyrane, tigliane, and ingenane (B1209409) skeletons, involves the cyclization of GGPP by a diterpene synthase, most notably casbene synthase (CBS) researchgate.netnih.govhortherbpublisher.com. This enzymatic reaction yields casbene, a bicyclic diterpene hydrocarbon, which serves as a foundational intermediate for a multitude of more complex diterpenoid structures found within the Euphorbia family researchgate.netresearchgate.netpnas.orgpnas.org. While casbene is a well-established precursor, the precise metabolic pathways and specific precursor molecules leading directly to this compound are still areas of active research, though it is understood to be derived from this casbene pathway pnas.orgpnas.org.

Enzymatic Transformations and Biosynthetic Intermediates

Following the formation of casbene, a series of enzymatic transformations, primarily involving oxidation and cyclization reactions, leads to the diverse array of Euphorbia diterpenoids nih.govpnas.org. For the lathyrane diterpenoids, to which this compound belongs, the pathway from casbene is thought to involve regio-specific oxidations catalyzed by cytochrome P450 enzymes (CYPs) and potentially alcohol dehydrogenases (ADHs) researchgate.netpnas.org. For instance, studies on Euphorbia lathyris have identified specific CYPs (e.g., CYP71D445, CYP726A27) that catalyze the oxidation of casbene at specific positions. These oxidized intermediates, when coupled with the action of an ADH (like E. lathyris ADH1), can undergo subsequent rearrangements and cyclizations to form key intermediates such as jolkinol C, a probable precursor to macrocyclic diterpenes like ingenol (B1671944) mebutate and, by extension, potentially this compound researchgate.netpnas.org. The exact sequence of enzymatic steps and the specific intermediates leading to the unique structure of this compound are complex and may involve multiple oxidation, hydroxylation, and cyclization events, potentially facilitated by gene clusters that are conserved across Euphorbiaceae species nih.govoup.com.

Ecological Role and Natural Occurrence within Euphorbia Species

Diterpenoids in the Euphorbia genus are widely believed to play significant ecological roles, primarily as defense compounds against herbivores and pathogens researchgate.netnih.govfrontiersin.org. The highly toxic and irritant nature of many Euphorbia diterpenes, including phorbol (B1677699) esters and other complex macrocyclic diterpenoids, serves as a potent deterrent to most herbivores frontiersin.orgmdpi.com. The localization of these compounds, often found in the latex of the plant, further supports their role in defense upon tissue damage frontiersin.orgmdpi.com.

This compound, along with other "Euphorbia factors" (L1-L26), has been identified in the seed oil of Euphorbia lathyris (caper spurge) researchgate.netcas.cnresearchgate.netmdpi.commedchemexpress.com. The Euphorbia genus is cosmopolitan, with over 1500 species globally, and exhibits significant variation in diterpenoid profiles depending on geographic origin and evolutionary history researchgate.netnih.govmdpi.comnsw.gov.au. While specific ecological functions for this compound itself are not extensively detailed, its presence within the broader context of Euphorbia diterpenoids suggests a role in plant defense or possibly in mediating interactions with other organisms. Research indicates that Euphorbia diterpenoids are significantly less abundant in species native to the Americas compared to those from Eurasia and Africa, potentially reflecting adaptations to varying herbivory pressures researchgate.netnih.gov.

Chemical Synthesis and Derivatization Strategies for Euphorbia Factor L9 Analogs

Total Synthesis Approaches

The total synthesis of ingenol (B1671944), the parent alcohol of Euphorbia factor L9, represents a significant achievement in organic chemistry due to its complex tetracyclic framework featuring a strained "inside-outside" bridgehead stereochemistry. Early total syntheses were lengthy, often requiring over 40 steps, which limited their practical application for producing significant quantities of ingenol or its derivatives. researchgate.net

One notable approach to constructing the ingenane (B1209409) skeleton involved an intramolecular cyclization of an acetylene dicobalt complex, which skillfully established the requisite geometric relationships for bond formation. organic-chemistry.org This was followed by a rearrangement of an epoxy alcohol to forge the highly strained core. researchgate.net Another key strategy focused on the efficient construction of an intermediate with the correct "inside-outside" intrabridgehead stereochemistry. This was achieved through a sequence involving the palladium-mediated isomerization of an allylic epoxide, followed by a low-temperature, alkoxide-accelerated 1,5-hydrogen migration to convert a cis-intrabridgehead compound into the highly strained trans-isomer. nih.gov

More recent synthetic strategies have aimed to improve efficiency. Biomimetic approaches have explored skeleton transformations, converting more abundant diterpene precursors, such as those with a lathyrane skeleton, into the rarer ingenane framework through reactions like semipinacol rearrangements. acs.org These advancements pave the way for more accessible routes to the core structure of compounds like this compound.

Key Reactions in Ingenol Total Synthesis:

| Reaction Type | Description | Purpose in Synthesis |

|---|---|---|

| Pinacol Rearrangement | A Lewis acid-mediated rearrangement of a diol to form a ketone, enabling a significant skeletal reconstruction. organic-chemistry.org | Forms the uniquely structured ingenol skeleton from a precursor. organic-chemistry.org |

| Intramolecular Cyclization | Formation of a ring from a single molecule, such as the cyclization of an acetylene dicobalt complex. organic-chemistry.orgresearchgate.net | Constructs the complex, strained ring system of the ingenane core. organic-chemistry.orgresearchgate.net |

| Ring-Closing Metathesis | A powerful reaction to form large rings, which has been applied to forge the eight-membered ring in some synthetic routes. researchgate.net | Creates key components of the tetracyclic backbone. researchgate.net |

| Stereoselective Dihydroxylation | The addition of two hydroxyl groups across a double bond with specific stereochemistry, for instance, using osmium tetroxide. organic-chemistry.org | Introduces the C(3), C(4), C(5)-triol moiety found in ingenol. researchgate.net |

Semi-synthetic Modifications and Derivative Generation

Given the complexity of total synthesis, semi-synthesis starting from naturally isolated ingenol is the more common and practical approach for generating analogs. researchgate.net Ingenol itself can be obtained by hydrolysis of ester mixtures (factors) isolated from Euphorbia species like Euphorbia lathyris. researchgate.netresearchgate.net These semi-synthetic modifications allow for systematic exploration of structure-activity relationships (SAR).

Acylation and Epoxidation Strategies

Acylation: The esterification of the hydroxyl groups on the ingenol core is a primary strategy for creating derivatives. The hydroxyl group at the C-3 position is particularly important for biological activity, and many analogs are 3-acylates. nih.gov Selective acylation of this position is crucial. A common method involves protecting the more reactive C-5 and C-20 hydroxyl groups as an acetonide, allowing for the selective esterification of the C-3 hydroxyl group. researchgate.netresearchgate.net Subsequent deprotection yields the desired 3-O-acyl ingenol derivative. This method has been used to prepare a wide range of esters, from simple aliphatic esters to more complex ones. nih.gov

Epoxidation: Epoxidation, the formation of an epoxide (oxirane) ring, introduces a reactive functional group that can be used for further derivatization. This can be achieved by reacting a double bond within the ingenol scaffold with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com For example, the C7-C8 double bond can be targeted for epoxidation, leading to novel analogs with altered stereochemistry and reactivity.

Polyol Derivatization

The ingenol core is a polyol, possessing multiple hydroxyl groups at positions C-3, C-4, C-5, and C-20. The differential reactivity of these hydroxyl groups allows for selective derivatization.

Selective Protection: As mentioned, the C-5 and C-20 hydroxyls can be selectively protected as a 5,20-acetonide. researchgate.net This directs derivatization to the C-3 and C-4 positions.

Esterification: Beyond the C-3 position, other hydroxyl groups can be esterified to probe their role in biological activity. For instance, 5-esters have been synthesized to explore the SAR at this position. researchgate.net

Ether and Acetal Formation: The hydroxyl groups can also be converted into ethers and acetals, further diversifying the chemical space of ingenol analogs. researchgate.net

Reduction: The C-9 ketone can be reduced to the corresponding alcohol, creating 9-deoxo-9-hydroxyingenol derivatives. researchgate.net This modification significantly alters the shape and polarity of the molecule's "inside" cavity.

Design Principles for Novel Analogues

The design of new this compound and other ingenol analogs is guided by structure-activity relationship (SAR) studies. The primary goal is often to optimize biological activity while potentially improving properties like chemical stability.

Key SAR Findings for Ingenol Derivatives:

The C-3 Ester: The nature of the ester group at the C-3 position is a critical determinant of activity. Studies have shown that a homologous series of aliphatic 3-esters exhibit varying potencies, with maximal activity often seen with medium-length chains like the tetradecanoate ester. nih.gov

The Ingenol Scaffold: Modifications to the core ingenol skeleton are essential for activity. Key features, such as the C4-C5 hydroxyl groups and the C-20 hydroxyl group, have been identified as important for maintaining potency. nih.gov

Hydrophobicity and Hydrogen Bonding: The interaction of ingenol derivatives with their biological targets is believed to depend on a combination of hydrophobic contacts and specific hydrogen bonding patterns. mdpi.com The type of ester decoration critically influences these interactions. mdpi.com

Chemical Stability: A significant challenge with some ingenol esters is their chemical instability, which can be linked to an acyl migration mechanism. nih.gov A design principle for novel analogs is to create derivatives with improved stability without sacrificing biological potency. nih.gov

By systematically applying these derivatization strategies and SAR principles, researchers can generate novel analogs of this compound with tailored properties, advancing the understanding and potential applications of this complex class of natural products. researchgate.netplos.org

Structure Activity Relationship Sar Investigations of Euphorbia Factor L9

Correlating Structural Features with Biological Potency

Studies have demonstrated that Euphorbia Factor L9 exhibits significant biological effects across various cellular models. It possesses cytotoxic activity against several human cancer cell lines, including lung carcinoma A549 cells, with reported IC50 values around 34.04 ± 3.99 μM nih.govresearchgate.net. EFL9 also demonstrated activity against MDA-MB-231, KB, and MCF-7 cancer cell lines, as well as the multidrug-resistant KB-VIN cell line nih.govresearchgate.net.

Beyond direct cytotoxicity, EFL9 has been shown to modulate inflammatory responses. Specifically, it was found to diminish the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, with a reported inhibition of 63.68% psu.edu. This suggests that the structural characteristics of EFL9 are correlated with its anti-inflammatory potential.

General SAR studies on related lathyrane diterpenoids, including other Euphorbia factors, indicate that specific structural regions are critical for modulating bioactivity. Research suggests that substitutions at positions C-3, C-5, C-7, and C-15 of the lathyrane skeleton are important for determining cytotoxicity and cell type selectivity nih.gov. While these observations are based on comparisons across different lathyrane compounds, they highlight key structural motifs that are likely influential for EFL9's potency. Furthermore, studies on related lathyrane diterpenoids have shown that the presence of an α,β-unsaturated ketone and acyl substituents on hydroxyl groups can significantly impact activity nih.govnih.gov.

Identification of Key Pharmacophoric Elements

This compound has been identified as an inhibitor of the kynurenine (B1673888) pathway, a crucial metabolic route for L-tryptophan, by suppressing kynurenine production nih.govrsc.org. The proposed mechanism for this activity points to a C7-benzoylation-dependent mechanism nih.govrsc.org. This suggests that the benzoyl group esterified at the C7 position of the lathyrane skeleton is a critical pharmacophoric element, likely involved in binding to the target enzyme or pathway component that regulates kynurenine production.

Influence of Stereochemistry on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of many natural products, including diterpenoids. Studies on other lathyrane diterpenoids have underscored this importance. For instance, investigations into stereoisomers of Euphorbia Factor L2 (L2a, L2b, and L2) revealed that variations in the configuration of the gem-dimethylcyclopropane unit and the endocyclic double bond (e.g., at C-12) significantly influenced their cytotoxic effects rsc.org. Euphorbia Factor L2b, with a specific stereochemical arrangement, exhibited moderate cytotoxicity against the U937 cell line (IC50: 0.87 ± 0.32 μM), whereas its stereoisomers L2a and L2 were inactive rsc.org.

While these findings highlight the critical impact of stereochemistry on the bioactivity of lathyrane diterpenoids, specific studies detailing the stereochemical configurations of this compound itself and the comparative bioactivity of its potential stereoisomers are not extensively reported in the reviewed literature. Understanding the precise three-dimensional structure and the influence of specific chiral centers on EFL9's interaction with its targets remains an important area for future SAR investigations.

Molecular Mechanisms of Action of Euphorbia Factor L9

Cellular Signaling Pathway Modulation

No research is currently available that specifically investigates the modulation of cellular signaling pathways by Euphorbia factor L9.

Target Identification and Binding Studies

There are no target identification or direct binding studies available in the scientific literature for this compound. Consequently, its molecular targets and binding affinities remain unknown.

Receptor Binding Assays

Specific receptor binding assays for this compound are not extensively detailed in the current scientific literature. However, research into closely related lathyrane diterpenoids provides insights into potential receptor interactions. Studies have shown that certain lathyrane diterpenoids can function as agonists for the human Pregnane X Receptor (PXR). nih.gov PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in the metabolism and transport of xenobiotics and endobiotics, including the gene MDR1 which codes for P-glycoprotein. nih.gov The activation of PXR by these compounds can lead to the upregulation of downstream genes like CYP3A4, CYP2B6, and MDR1. nih.gov Molecular docking simulations suggest that these diterpenoids fit well into the ligand-binding domain of PXR, forming hydrogen bonds and π-π stacking interactions that stabilize the binding. nih.gov Additionally, other diterpenes from the Euphorbia genus have been noted for their inhibitory activity on phorbol (B1677699) dibutyrate receptor-binding, though specific data for this compound is absent. semanticscholar.org

Enzyme Inhibition Profiling

This compound has been identified as an inhibitor of specific enzymatic pathways, particularly those related to inflammation and tryptophan metabolism. A recent study identified this compound as an inhibitor of kynurenine (B1673888) production in triple-negative breast cancer cells and primary human mammary epithelial cells. whiterose.ac.ukdntb.gov.uabiorxiv.org The mechanism appears to be dependent on the C7-benzoylation of its structure and is distinct from other inhibitors that act via heme-dependent mechanisms. whiterose.ac.ukdntb.gov.ua This activity affects downstream metabolic processes, including purine (B94841) and amino acid metabolism, as well as the cellular redox balance, without altering JAK/STAT signaling or the expression levels of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). dntb.gov.uaresearchgate.net

Furthermore, this compound demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound inhibited NO production with a reported half-maximal inhibitory concentration (IC50). nih.govresearchgate.net

| Target Pathway/Enzyme System | Biological Model | Observed Effect | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Kynurenine Production (Tryptophan Metabolism) | Triple-Negative Breast Cancer Cells; Human Mammary Epithelial Cells | Inhibition of kynurenine secretion. | Not specified | whiterose.ac.ukdntb.gov.uabiorxiv.org |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Inhibition of NO production. | 11.2 | nih.gov |

Interference with Cellular Processes

Cell Migration Inhibition

While direct studies on the effect of isolated this compound on cell migration are limited, research on related compounds and extracts is informative. A closely related compound, Euphorbia factor L2, has been shown to suppress the cell migration and colony formation of hepatocellular carcinoma cells. whiterose.ac.uk It was found to inhibit the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-β (TGF-β) by down-regulating vimentin (B1176767) and N-cadherin expression and up-regulating E-cadherin expression. whiterose.ac.uk Furthermore, an ethanolic extract from the seeds of Euphorbia lathyris, a known source of this compound, demonstrated a notable reduction in the migration capacity of colon cancer cells. whiterose.ac.uk

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com this compound has been identified as a potential angiogenesis inhibitor in a patent application for cancer treatment methods. google.com While specific mechanistic studies on this compound are not yet prevalent, derivatives of Euphorbia plants are recognized for their potential to decrease the angiogenetic potential of cancer cells. whiterose.ac.uk The anti-angiogenic activity of related compounds often involves the inhibition of key signaling pathways, such as those mediated by vascular endothelial growth factor (VEGF). biorxiv.org

Cancer Stem Cell Subpopulation Reduction

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. There is evidence that extracts from plants containing this compound can impact this cell population. A study on an ethanolic extract from the seeds of Euphorbia lathyris showed that it significantly reduced the subpopulation of cancer stem cells in colon cancer cell cultures. whiterose.ac.uk This suggests that constituents of the extract, potentially including this compound, contribute to this effect, although studies on the isolated compound are needed for confirmation. whiterose.ac.uk

Multidrug Resistance (MDR) Reversal Mechanisms

A significant area of research for this compound and related lathyrane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major obstacle in chemotherapy and is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of cancer cells. nih.govnih.gov

Lathyrane diterpenes, including this compound, have been identified as potent modulators of P-gp. nih.govresearchgate.netnih.govnih.gov The primary mechanism involves the inhibition of the P-gp efflux pump, which leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their efficacy. nih.govresearchgate.net Some lathyranes are thought to act as competitive inhibitors that interact with the drug-binding sites of P-gp. nih.gov Another proposed mechanism is that these compounds act as high-affinity substrates for P-gp, competitively inhibiting the efflux of other drugs by stimulating P-gp's ATPase activity in a dose-dependent manner. nih.govnih.gov Molecular docking studies support these findings, indicating that lathyrane diterpenes can bind effectively within the P-gp transmembrane domain. nih.gov

| Compound Class | Specific Compound Mentioned | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|---|

| Lathyrane Diterpenes | This compound | HepG2/ADR (Adriamycin-resistant) | P-glycoprotein (P-gp) inhibition; Potential P-gp substrate | Reverses MDR to adriamycin. | nih.govresearchgate.netnih.gov |

| Lathyrane Diterpenes | General Class | MCF-7/ADM (Adriamycin-resistant) | P-glycoprotein (P-gp) modulation | Potent P-gp inhibitors. | nih.gov |

| Lathyrane Diterpenes | General Class | Human MDR1-gene transfected mouse lymphoma cells | Inhibition of Rhodamine 123 efflux | Synergistic increase in doxorubicin (B1662922) cytotoxicity. | nih.gov |

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., ABCB1 Efflux Pump Inhibition)

A primary mechanism by which lathyrane diterpenoids, such as this compound, exert their biological effects is through the inhibition of ABC transporters, particularly the P-glycoprotein (P-gp), also known as ABCB1. nih.gov This protein acts as an efflux pump, actively transporting a wide array of substrates, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy. The overexpression of ABCB1 is a major contributor to the phenomenon of multidrug resistance in cancer. researchgate.net

Studies on lathyrane diterpenoids closely related to this compound, such as Euphorbia factor L1 and derivatives of Euphorbia factor L3, have provided significant insights into this modulatory activity. nih.govnih.govnih.gov The prevailing evidence suggests that these compounds act as direct inhibitors of the ABCB1 efflux pump.

Detailed Research Findings:

Research on Euphorbia factor L1 has demonstrated that it can reverse ABCB1-mediated MDR in various cancer cell lines. nih.govnih.gov The mechanism of this reversal does not involve the downregulation of ABCB1 expression at either the mRNA or protein level. Instead, Euphorbia factor L1 directly inhibits the efflux function of the transporter. nih.gov This leads to an increased intracellular accumulation of chemotherapeutic agents, such as doxorubicin and rhodamine 123, in resistant cells. nih.gov Furthermore, it has been observed that Euphorbia factor L1 can enhance the ATP hydrolysis activity of ABCB1, a characteristic it shares with other P-gp modulators like verapamil. nih.govnih.gov This suggests a direct interaction with the transporter protein, influencing its conformational changes and transport cycle.

Structure-activity relationship (SAR) studies on derivatives of Euphorbia factor L3 have further elucidated the molecular features crucial for ABCB1 inhibition. nih.gov By systematically modifying the hydroxyl groups at positions C-3, C-5, and C-15 of the lathyrol skeleton, researchers have been able to modulate the MDR reversal activity. nih.gov These studies highlight the importance of the type and position of acyl groups for potent inhibition of the ABCB1 pump. nih.gov The findings from these SAR studies are instrumental in guiding the rational design of more effective and specific ABCB1 inhibitors based on the lathyrane scaffold.

The table below summarizes the key findings from structure-activity relationship studies on Euphorbia factor L3 derivatives, which can be extrapolated to understand the potential activity of this compound.

| Modification Site | Type of Modification | Effect on ABCB1 Inhibitory Activity | Reference |

| C-3, C-5, or C-15 Hydroxyl Moiety | Acylation | The nature and size of the acyl group significantly influence the multidrug resistance reversal effect. | nih.gov |

| C-3, C-5, or C-15 Hydroxyl Moiety | Specific Aromatic Acylations | Certain aromatic substitutions can lead to a considerable enhancement in the modulatory activity of the ABCB1 pump. | nih.gov |

| Lathyrol Skeleton | Epoxidation | The introduction of an epoxide ring can alter the biological activity profile. | nih.gov |

These findings collectively suggest that this compound, by virtue of its lathyrane diterpenoid structure, likely functions as a modulator of the ABCB1 efflux pump. The proposed mechanism involves direct binding to the transporter, which inhibits its drug efflux capabilities and consequently resensitizes multidrug-resistant cancer cells to chemotherapy.

Non-ABC Transporter Mechanisms

Detailed Research Findings:

A notable non-ABC transporter mechanism for some lathyrane diterpenoids is the modulation of inflammatory pathways. Research has shown that certain lathyrane-based compounds can suppress inflammation driven by the NLRP3 inflammasome. nih.gov This is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). The inhibition of the NLRP3 inflammasome by these compounds suggests a potential therapeutic application in inflammatory conditions. nih.gov

Structure-activity relationship studies have begun to delineate the features of lathyrane diterpenoids that are important for this anti-inflammatory activity. These studies indicate that the core lathyrol skeleton is essential, and modifications at specific positions can enhance or diminish the inhibitory effect on the NLRP3 inflammasome. nih.gov

While direct evidence for this compound's involvement in these pathways is not yet available, the established activities of its structural relatives provide a strong rationale for investigating its potential to modulate similar non-ABC transporter-mediated processes.

Preclinical Biological Evaluation and Mechanistic Studies of Euphorbia Factor L9

In Vitro Cell Line Studies

Euphorbia factor L9 has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. A key study investigated five lathyrane-type diterpenoids, identifying this compound as the most potent cytotoxic agent among them against several cancer models. The cytotoxic activity was determined using the sulforhodamine B (SRB) colorimetric assay.

The compound showed strong activity against human lung carcinoma (A549), triple-negative breast adenocarcinoma (MDA-MB-231), nasopharyngeal carcinoma (KB), and breast adenocarcinoma (MCF-7) cell lines. Analysis of the structure-activity relationship from this research suggested that the specific chemical substitutions at positions C-3, C-5, C-7, and C-15 are critical for its cytotoxic efficacy.

Furthermore, studies on an ethanolic extract derived from the seeds of Euphorbia lathyris, a known source of this compound, have shown potent antiproliferative activity against human colon adenocarcinoma cell lines T84 and HCT-15. nih.gov This suggests that the constituents of the extract, which include this compound, are active against these gastrointestinal cancer models. nih.gov

No specific studies detailing the cytotoxic effects of isolated this compound against the HEPG2 (human liver carcinoma) cell line were identified in the reviewed literature.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Data sourced from a study evaluating lathyrane-type diterpenoids. Paclitaxel was used as a positive control.

Cell Line Cancer Type This compound IC₅₀ (µM) Paclitaxel IC₅₀ (nM)

Based on a review of available scientific literature, there are no specific studies that have investigated the direct immunomodulatory effects of this compound on macrophage activity. Similarly, research detailing its potential to inhibit inflammatory responses, such as the production of nitric oxide in macrophage cell models, has not been found. While other compounds from the Euphorbia genus and even related lathyrane diterpenoids like Euphorbia factor L3 have been evaluated for such properties, these findings cannot be directly attributed to this compound without specific investigation. nih.govnih.govnih.gov

In Vivo Mechanistic Investigations in Non-Human Models (e.g., Anti-arthritic Progression in Animal Models)

There is currently a lack of published in vivo studies focusing on the mechanistic actions of this compound in non-human models. Specifically, no research was identified that evaluates its potential to mitigate arthritic progression in animal models.

It is noteworthy that other related compounds, such as Euphorbia factor L3, have been studied in animal models of arthritis and were found to delay disease progression. nih.govnih.gov These studies demonstrated that Euphorbia factor L3 could reduce joint swelling, inflammation, and bone destruction in mouse models of arthritis. nih.govnih.gov However, these in vivo anti-arthritic effects are specific to Euphorbia factor L3 and cannot be extrapolated to this compound without dedicated preclinical trials.

Table of Mentioned Compounds

| Compound Name |

|---|

| Euphorbia factor L3 |

| This compound |

| Paclitaxel |

Advanced Analytical Research and Quantitative Determination of Euphorbia Factor L9

Method Development for Quantitative Analysis (e.g., LC-ESI-MS based quantification)

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) has emerged as a powerful tool for the analysis of complex mixtures of plant metabolites, including diterpenoids like Euphorbia factor L9 researchgate.netnih.govekb.eg. This technique offers high sensitivity, selectivity, and the ability to identify and quantify compounds within intricate biological samples.

Studies have detailed the development and application of LC-ESI-MS methods for the determination of various Euphorbia factors, including L1, L2, and L8, in Euphorbia lathyris seeds, demonstrating its suitability for quantitative analysis researchgate.netnih.gov. These methods typically involve:

Chromatographic Separation: Utilizing reversed-phase columns, such as the Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm i.d., 5 μm), with mobile phases composed of water and acetonitrile (B52724) researchgate.netnih.gov. Isocratic elution at a flow rate of 0.25 mL/min and a column temperature of 30 °C are common parameters researchgate.netnih.gov.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is frequently employed, allowing for the detection and fragmentation analysis of diterpenoids researchgate.netcas.cnnih.govnih.govresearchgate.net. Techniques like LC-MS/MS provide enhanced sensitivity and specificity, crucial for identifying trace natural products cas.cn. High-resolution mass spectrometry (LC-HRMS) is also utilized for broader metabolic profiling mdpi.com.

The development of these methods includes establishing calibration curves and validating parameters such as linearity, recovery, and precision. For instance, a study reported linear calibration curves for Euphorbia factors L1, L2, and L8 within specific concentration ranges, alongside high average recoveries and low relative standard deviations, underscoring the method's reliability researchgate.netnih.gov.

Table 1: Quantitative Analysis Parameters for Euphorbia Factors L1, L2, and L8

| Euphorbia Factor | Calibration Curve Range (μg/mL) | Average Recovery (n=6) | Relative Standard Deviation (RSD) |

| L1 | 9.9–79 | 98.39% | 2.5% |

| L2 | 3.8–30.5 | 91.10% | 2.4% |

| L8 | 1.0–20.6 | 96.94% | 2.1% |

Data derived from researchgate.netnih.gov

Application in Phytochemical Profiling of Euphorbia Extracts

Phytochemical profiling involves the systematic identification and quantification of the diverse chemical constituents present in plant extracts. Euphorbia species are rich sources of bioactive compounds, with diterpenoids being a predominant class ekb.egmdpi.com. LC-MS techniques are instrumental in dissecting these complex mixtures, enabling the identification of specific compounds like this compound within the broader phytochemical landscape.

The analysis of Euphorbia lathyris seed oil, for example, has revealed a series of diterpenoids known as L-factors (L1-L9) chemfaces.comresearchgate.netresearchgate.netcas.cnnih.govnih.gov. HPLC-UV and HPLC-positive-ESI-MS analyses have been employed to identify these compounds, including the characterization of new constituents chemfaces.comnih.govresearchgate.net. Furthermore, LC-HRMS has facilitated the metabolic profiling and dereplication of compounds across various Euphorbia species, identifying diterpenes as a major class mdpi.com. Such profiling efforts are crucial for understanding the chemical diversity within the genus and for correlating specific compounds with observed biological activities. This compound has been identified within these profiling studies, contributing to the comprehensive chemical fingerprint of the Euphorbia extracts psu.edu.

The quantitative determination of these diterpenoids in different forms of plant material, such as unprocessed versus processed Euphorbia lathyris seeds, highlights the application of these analytical methods in tracking compositional changes.

Table 2: Diterpenoid Content in Unprocessed vs. Processed Euphorbia lathyris Seeds (mg/g)

| Euphorbia Factor | Unprocessed Seeds | Processed Seeds |

| L1 | 4.915 | 3.435 |

| L2 | 1.944 | 1.367 |

| L8 | 0.425 | 0.286 |

Data derived from researchgate.netnih.gov

Quality Control Methodologies in Research

Ensuring the quality and consistency of reference standards and plant extracts is fundamental in scientific research. For compounds like this compound, which are often used as reference standards, quality control methodologies primarily rely on chromatographic purity assessments and spectroscopic identification.

Commercial suppliers typically provide this compound with a stated purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) chemfaces.comaobious.com. Certificates of Analysis (COA) often include identification confirmation via techniques like 1H-NMR spectroscopy, ensuring that the compound's spectral data aligns with its known structure chemfaces.com. These analytical data are critical for validating the identity and purity of the material used in research experiments.

The developed LC-ESI-MS methods, as demonstrated for other Euphorbia factors, are inherently suitable for quality control applications, offering a reliable means to monitor the presence and quantity of this compound in complex samples and to ensure batch-to-batch consistency in research materials researchgate.netnih.gov.

Chemical Biology Applications and Probe Development with Euphorbia Factor L9

Development of Chemical Probes for Target Identification

EFL9's ability to inhibit kynurenine (B1673888) production via a C7-benzoylation-dependent mechanism researchgate.netbiorxiv.orgsciety.orgsciencecast.org makes it a promising candidate for developing chemical probes. This pathway is critical in regulating immune responses and is implicated in various pathologies, including cancer researchgate.net. Unlike some other inhibitors that affect signaling pathways like JAK/STAT or IDO1 levels, EFL9's mechanism appears more specific to the kynurenine production itself researchgate.netbiorxiv.orgsciety.orgsciencecast.org.

Furthermore, EFL9's impact on purine (B94841) and amino acid metabolism, as well as its influence on the cellular redox balance, provides additional targets for probe development researchgate.netbiorxiv.orgsciencecast.orgresearchgate.net. By comparing EFL9's metabolic profile with those of known regulators like ouabain (B1677812) and IDO1 inhibitors such as Linrodostat, researchers can identify distinct molecular targets or pathways that EFL9 modulates researchgate.netbiorxiv.orgsciety.org. This comparative analysis is crucial for designing probes that can selectively interrogate specific cellular processes or identify novel protein targets involved in these metabolic networks. The observed anti-inflammatory effects, specifically the significant reduction in nitric oxide (NO) production in LPS-stimulated macrophages, also suggest potential targets within inflammatory signaling cascades that could be explored using EFL9-based probes biorxiv.orgmdpi.comresearchgate.net.

Application in Functional Genomics and Proteomics Studies

The multifaceted biological activities of EFL9 provide a strong foundation for its application in functional genomics and proteomics. Its role in modulating metabolic pathways and cellular processes can be elucidated through high-throughput omics studies.

The inhibition of NO production by EFL9, quantified at 63.68% in LPS-stimulated macrophages, can be investigated using transcriptomic and proteomic approaches to identify the downstream genes and proteins responsible for this effect biorxiv.orgmdpi.comresearchgate.net. Such studies could reveal how EFL9 influences the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators. Similarly, its impact on purine and amino acid metabolism and cellular redox balance presents opportunities for functional genomics studies. By analyzing changes in gene expression and protein profiles after EFL9 treatment, researchers can map the cellular responses and identify key regulatory nodes within these metabolic networks.

Moreover, the cytotoxic and anticancer activities of EFL9, demonstrated by its significant effects against A549 and HEPG2 cancer cell lines and its specific IC50 values against certain cell lines, warrant further investigation using proteomic techniques biorxiv.orgresearchgate.netpsu.edursc.org. Understanding the protein-level changes induced by EFL9 can shed light on the mechanisms driving its cytotoxic effects, such as apoptosis induction or cell cycle disruption, thereby providing insights into its potential therapeutic applications and identifying novel targets for drug development.

Data Tables

Table 1: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

| Compound | % Inhibition of NO Production | Source Reference |

| Euphorbia Factor L3 | 61.85% | biorxiv.orgmdpi.comresearchgate.net |

| Euphorbia Factor L9 | 63.68% | biorxiv.orgmdpi.comresearchgate.net |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 Value | Source Reference |

| BK cells | 6.1 µM | biorxiv.orgresearchgate.net |

| BK-VIN cells | 5.7 µM | biorxiv.orgresearchgate.net |

Preclinical Metabolic Studies of Euphorbia Factor L9

In Vitro Metabolic Fate Investigations (e.g., using Microsomes)

In vitro metabolic studies are the foundational step in understanding how a compound is processed in the body. These experiments utilize subcellular fractions, primarily liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.

In a typical study, Euphorbia factor L9 would be incubated with liver microsomes from various species, including humans and preclinical animal models (e.g., rats, mice). The incubation mixture would also contain necessary cofactors, such as NADPH, to support enzymatic activity. By analyzing samples at different time points using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify the formation of metabolites. This approach helps to determine the primary metabolic pathways, such as oxidation, reduction, or hydrolysis, that this compound might undergo.

In Vivo Metabolite Profiling in Animal Models

Following in vitro investigations, in vivo studies in animal models are conducted to provide a more comprehensive picture of a compound's metabolism within a whole organism. For this compound, this would involve administering the compound to animals, such as rats or mice. Biological samples, including plasma, urine, and feces, would then be collected over a specific period.

These samples would be processed and analyzed, again typically using LC-MS or similar high-sensitivity methods, to detect and quantify the parent compound (this compound) and its metabolites. This type of study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its metabolites, offering insights into their systemic exposure and clearance from the body.

Identification of Metabolites and Their Biological Activity (Mechanistic Focus)

A critical component of metabolic studies is the structural elucidation of the metabolites formed. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools used to determine the exact chemical structure of these new entities.

Once identified, key metabolites of this compound would be synthesized or isolated in sufficient quantities for further pharmacological evaluation. It is essential to determine if these metabolites are pharmacologically active, potentially contributing to the therapeutic effects or toxicity of the parent compound. These studies would involve assessing the metabolites' activity in relevant biological assays, which could include tests for cytotoxicity, anti-inflammatory effects, or interaction with specific cellular targets, depending on the known or hypothesized mechanism of action of this compound. Understanding the biological activity of metabolites is crucial for a complete assessment of a drug candidate's efficacy and safety profile.

As of now, no such data for this compound has been published in the peer-reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of Euphorbia factor L9 in cellular models, and what experimental methodologies are recommended to validate these mechanisms?

- Answer : Begin with in vitro assays such as cell viability (MTT assay), apoptosis (Annexin V/PI staining), and migration (Transwell or scratch assay) using cancer cell lines. For mechanistic insights, employ Western blotting to assess protein expression (e.g., β-catenin, EMT markers) and qPCR for gene regulation analysis. Include dose-response curves and positive/negative controls (e.g., doxorubicin for cytotoxicity) to ensure specificity .

Q. What are the standard protocols for isolating and quantifying this compound from plant extracts to ensure purity and reproducibility?

- Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, calibrated against a purified L9 standard. Validate purity via mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). Document extraction solvents (e.g., methanol, ethanol), temperature, and duration to replicate protocols .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Answer : Optimize in vivo dosing regimens based on pharmacokinetic studies (e.g., bioavailability, half-life) and consider tumor microenvironment factors. Use orthotopic models (e.g., 4T1-LUC for metastasis tracking) and validate findings with histopathology. Reconcile disparities by testing metabolite activity or combinatorial therapies .

Advanced Research Questions

Q. What statistical approaches are most robust for analyzing contradictory data on this compound’s dose-dependent effects across studies?

- Answer : Apply two-way ANOVA with post hoc tests (e.g., Tukey) for multi-group comparisons and dose-time interactions. Use Bayesian meta-analysis to pool data from heterogeneous studies, adjusting for covariates like cell line variability or extraction methods. Report effect sizes and confidence intervals to quantify uncertainty .

Q. How can multi-omics approaches (transcriptomics, proteomics) elucidate this compound’s novel molecular targets in resistant cancer phenotypes?

- Answer : Perform RNA sequencing to identify differentially expressed genes post-L9 treatment and validate via CRISPR/Cas9 knockout. Integrate with proteomic data (e.g., SILAC labeling) to map signaling networks. Use pathway enrichment tools (DAVID, STRING) and cross-reference with existing databases (e.g., KEGG) .

Q. What ethical and methodological safeguards are critical when designing preclinical trials involving this compound and immune checkpoint inhibitors?

- Answer : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis to minimize bias. Obtain ethical approval for ex vivo human tissue use (e.g., PDX models) and ensure compliance with Nagoya Protocol for plant material sourcing. Monitor immune-related adverse events (irAEs) in combination therapy cohorts .

Methodological Guidance Tables

Table 1 : Recommended In Vivo Parameters for this compound Studies

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Animal Model | Female BALB/c mice with 4T1-LUC orthotopic tumors | |

| Dosing Frequency | 5 mg/kg, intraperitoneal, every 48 hours | |

| Metastasis Assessment | Bioluminescence imaging + liver histopathology |

Table 2 : Common Pitfalls in L9 Research and Mitigation Strategies

| Pitfall | Mitigation Strategy |

|---|---|

| Low compound solubility | Use solubilizers (e.g., DMSO/PEG blends) with cytotoxicity controls |

| Off-target effects | Include shRNA knockdown of hypothesized targets (e.g., β-catenin) |

| Sample size inadequacy | Power analysis (α=0.05, β=0.2) based on pilot data |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.